molecular formula C25H21Cl2IN4O6 B297512 2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide

2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide

Cat. No. B297512
M. Wt: 671.3 g/mol
InChI Key: JSXHKCNFSBTNNW-XKJRVUDJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide, commonly known as Compound X, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of Compound X involves the inhibition of the Akt/mTOR signaling pathway, which is responsible for cell growth and survival. By inhibiting this pathway, Compound X induces apoptosis in cancer cells, leading to their death. Additionally, Compound X has been found to inhibit the NF-κB signaling pathway, which is responsible for inflammation and immune response.
Biochemical and Physiological Effects:
Compound X has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the process of programmed cell death. It has also been found to inhibit the expression of various anti-apoptotic proteins, including Bcl-2 and Bcl-xL, leading to the death of cancer cells. Additionally, Compound X has been found to inhibit the production of reactive oxygen species (ROS), which are responsible for oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

Compound X has several advantages and limitations for lab experiments. One of the main advantages is its potent anticancer activity against various types of cancer cells. Additionally, it has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the main limitations is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of Compound X. One potential direction is the development of more efficient synthesis methods to improve its solubility and bioavailability. Additionally, further studies are needed to investigate its potential applications in the treatment of inflammatory diseases. Finally, more research is needed to investigate its potential synergistic effects with other anticancer drugs.
In conclusion, Compound X is a chemical compound that has been extensively studied for its potential applications in scientific research. It has potent anticancer activity against various types of cancer cells, anti-inflammatory and antioxidant properties, and inhibits the Akt/mTOR and NF-κB signaling pathways. While it has several advantages and limitations for lab experiments, there are several future directions for its study, including the development of more efficient synthesis methods and investigation of its potential applications in the treatment of inflammatory diseases.

Synthesis Methods

Compound X can be synthesized through a multistep process involving the reaction of various chemicals. The first step involves the reaction of 3,5-dichloroaniline with ethyl 2-oxoacetate to form 2-(3,5-dichloroanilino)-2-oxoethyl acetate. The second step involves the reaction of 2-(3,5-dichloroanilino)-2-oxoethyl acetate with 3-methoxyaniline to form 2-(3,5-dichloroanilino)-2-oxoethyl 3-methoxyanilide. The final step involves the reaction of 2-(3,5-dichloroanilino)-2-oxoethyl 3-methoxyanilide with 3-iodo-5-methoxybenzaldehyde to form Compound X.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in scientific research. It has been found to have potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Product Name

2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide

Molecular Formula

C25H21Cl2IN4O6

Molecular Weight

671.3 g/mol

IUPAC Name

N//'-[(E)-[4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(3-methoxyphenyl)oxamide

InChI

InChI=1S/C25H21Cl2IN4O6/c1-36-19-5-3-4-17(11-19)31-24(34)25(35)32-29-12-14-6-20(28)23(21(7-14)37-2)38-13-22(33)30-18-9-15(26)8-16(27)10-18/h3-12H,13H2,1-2H3,(H,30,33)(H,31,34)(H,32,35)/b29-12+

InChI Key

JSXHKCNFSBTNNW-XKJRVUDJSA-N

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C(=C2)I)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC

SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)I)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)I)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.